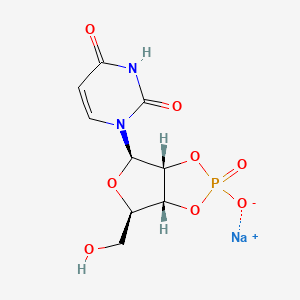

Uridin-2',3'-cyclisches Monophosphat-Natriumsalz

Übersicht

Beschreibung

Uridine-2',3'-cyclic Monophosphate Sodium Salt, also known as Uridine-2',3'-cyclic Monophosphate Sodium Salt, is a useful research compound. Its molecular formula is C₉H₁₀N₂NaO₈P and its molecular weight is 328.15. The purity is usually 95%.

BenchChem offers high-quality Uridine-2',3'-cyclic Monophosphate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine-2',3'-cyclic Monophosphate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemische Synthese

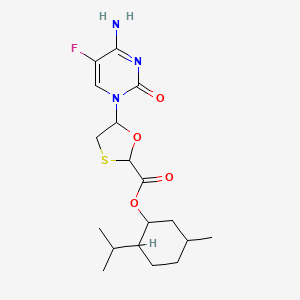

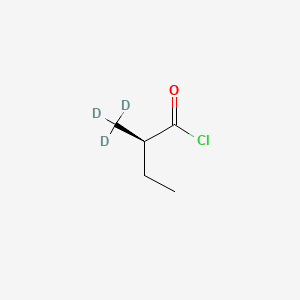

Uridin-2’,3’-cyclisches Monophosphat ist ein Nukleotid, das bei der biochemischen Synthese von Ribotymidin-3'-phosphat verwendet wird {svg_1}. Dieser Prozess ist entscheidend für die Bildung von RNA und DNA, dem genetischen Material aller Lebewesen.

Verbesserung von Lernen und Gedächtnis

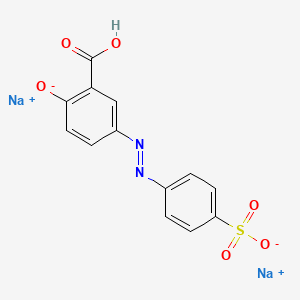

Diese Verbindung wurde in Forschungsstudien als bioverfügbare Quelle von Uridin verwendet, die darauf ausgelegt waren, das Lernen und das Gedächtnis zu verbessern {svg_2}. Es wird vermutet, dass es die kognitive Funktion verbessert, obwohl weitere Forschung erforderlich ist, um diese Ergebnisse zu bestätigen.

Bakterielle Immunität

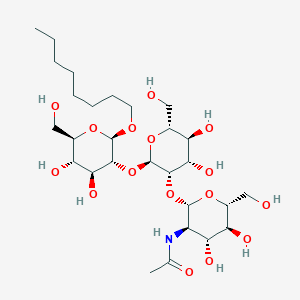

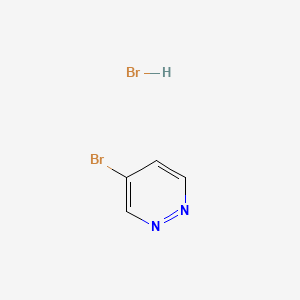

Eine aktuelle Studie zeigt, dass cUMP, eine verwandte Verbindung, in der bakteriellen Immunität gegen Phagen eine Rolle spielt {svg_3}. Dies deutet darauf hin, dass Uridin-2’,3’-cyclisches Monophosphat-Natriumsalz ebenfalls eine Rolle bei bakteriellen Abwehrmechanismen spielen könnte.

Pharmazeutische Forschung

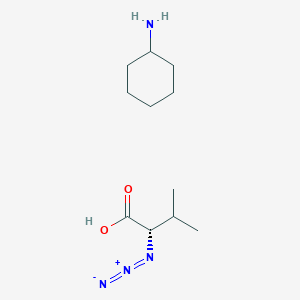

Aufgrund seiner Rolle in der biochemischen Synthese und der potenziellen kognitiven Vorteile wird Uridin-2’,3’-cyclisches Monophosphat-Natriumsalz häufig in der pharmazeutischen Forschung eingesetzt {svg_4}. Es wird auf seine potenziellen therapeutischen Anwendungen untersucht.

Nahrungsergänzungsmittel

Uridin-2’,3’-cyclisches Monophosphat-Natriumsalz wird manchmal aufgrund seiner potenziellen kognitiven Vorteile in Nahrungsergänzungsmitteln enthalten {svg_5}. Die Wirksamkeit dieser Nahrungsergänzungsmittel ist jedoch noch nicht abschließend geklärt.

Laborreagenz

Neben seinen biologischen Anwendungen wird Uridin-2’,3’-cyclisches Monophosphat-Natriumsalz auch als Laborreagenz verwendet {svg_6}. Es wird in verschiedenen chemischen Reaktionen und experimentellen Verfahren eingesetzt.

Wirkmechanismus

Target of Action

Uridine-2’,3’-cyclic Monophosphate Sodium Salt, also known as EINECS 239-812-7, is a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis . The primary target of this compound is the enzyme responsible for the hydrolysis of dip-nitrophenyl diphosphate .

Mode of Action

The compound interacts with its target enzyme by competing for the active site, thereby inhibiting the hydrolysis of dip-nitrophenyl diphosphate . This results in a decrease in the rate of this reaction, altering the biochemical activity within the cell .

Biochemical Pathways

Given its role as an inhibitor of dip-nitrophenyl diphosphate hydrolysis, it can be inferred that it impacts pathways involving this reaction .

Result of Action

The inhibition of dip-nitrophenyl diphosphate hydrolysis by Uridine-2’,3’-cyclic Monophosphate Sodium Salt can lead to changes in the cellular biochemistry, potentially affecting various cellular processes . The exact molecular and cellular effects would depend on the specific biological context and the role of dip-nitrophenyl diphosphate hydrolysis in those processes.

Safety and Hazards

Zukünftige Richtungen

Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.

Biochemische Analyse

Biochemical Properties

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it facilitates proliferation in glucose-deprived cells .

Metabolic Pathways

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt within cells and tissues are complex processes. They could involve various transporters or binding proteins

Eigenschaften

IUPAC Name |

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDDBXIXSYSRT-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-02-0 (Parent) | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-50-0 | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)